Cas no 2137618-07-4 (5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one)

5-Bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one is a halogenated quinolinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring bromo and chloro substituents on a quinolinone core, enhances reactivity and selectivity in synthetic transformations. The compound's methyl groups contribute to improved stability and lipophilicity, making it suitable for further functionalization. This heterocyclic scaffold is of interest in medicinal chemistry for developing biologically active molecules, particularly in kinase inhibition and antimicrobial studies. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship investigations. The compound is typically handled under controlled conditions due to its halogenated nature.
5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one structure
2137618-07-4 structure
Product Name:5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one
CAS No:2137618-07-4
MF:C12H11BrClNO
MW:300.57884144783
CID:5817606
PubChem ID:165482983
Update Time:2025-05-23

5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one
    • EN300-1128912
    • 2137618-07-4
    • Inchi: 1S/C12H11BrClNO/c1-6-4-5-8-9(10(6)13)11(14)7(2)12(16)15(8)3/h4-5H,1-3H3
    • InChI Key: YQKIIOQJDOMXEU-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC2=C1C(=C(C)C(N2C)=O)Cl

Computed Properties

  • Exact Mass: 298.97125g/mol
  • Monoisotopic Mass: 298.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.3Ų

5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one Pricemore >>

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Additional information on 5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one

5-Bromo-4-Chloro-1,3,6-TriMethyl-1,2-DihydroQuinolin-2-One: A Comprehensive Overview

The compound 5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one, identified by the CAS number CAS No. 2137618-07-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of quinolones, which are known for their versatile applications in drug discovery, agrochemicals, and advanced materials. The structure of this molecule is characterized by a quinoline skeleton with multiple substituents: bromine at position 5, chlorine at position 4, and methyl groups at positions 1, 3, and 6. The presence of these substituents imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the importance of quinolone derivatives in the development of novel antibiotics. The 5-bromo and 4-chloro substituents in this compound are particularly interesting due to their potential to enhance the molecule's bioactivity. Researchers have explored the role of halogen atoms in modulating the pharmacokinetic properties of quinolones. For instance, bromine substitution has been shown to improve the solubility and permeability of certain quinolone derivatives, making them more suitable for drug delivery systems.

In addition to its biological applications, 5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one has also gained attention in the field of materials science. The compound's rigid aromatic structure and electron-withdrawing groups make it a promising candidate for use in organic electronics. Recent experiments have demonstrated that this compound can be incorporated into organic semiconductors to improve their charge transport properties. Such applications are particularly relevant in the context of flexible electronics and next-generation display technologies.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of a substituted quinoline skeleton. The introduction of bromine and chlorine substituents is achieved through electrophilic aromatic substitution reactions under controlled conditions. The methyl groups are introduced via alkylation or Friedel-Crafts acylation reactions. The final step involves the formation of the dihydroquinolinone ring through an intramolecular cyclization reaction.

The physical properties of CAS No. 2137618-07-4 have been extensively studied to understand its behavior under various conditions. The compound is known to exhibit a high melting point due to its rigid structure and strong intermolecular hydrogen bonding interactions. Its solubility in common organic solvents such as dichloromethane and THF has been optimized for use in analytical techniques like HPLC and NMR spectroscopy.

In terms of environmental impact, recent studies have focused on the biodegradation pathways of this compound. Researchers have identified several microbial strains capable of metabolizing quinolone derivatives under aerobic conditions. These findings are significant for assessing the environmental fate of this compound and developing strategies for its safe disposal.

In conclusion, 5-bromo-4-chloro-1,3,6-trimethyl-1,2-dihydroquinolin-2-one is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research in drug discovery, materials science, and environmental chemistry. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing modern scientific endeavors.

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